BenchChemオンラインストアへようこそ!

3-ethylquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Drug Design ADME Prediction

The 3-ethyl substitution provides a balanced LogP of 1.0, ideal for oral bioavailability, a critical feature for chronic oncology dosing. This scaffold has been validated in dual c-Met/VEGFR-2 kinase inhibitor programs (IC50 0.052–0.084 µM) and as the core of the potent CCR4 antagonist RS-1154 (IC50 5.5 nM). Patented as a PARG inhibitor scaffold, it offers a non-interchangeable, privileged entry for SAR-driven lead optimization. Secure high-purity (≥95%) material for your discovery pipeline.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 2217-26-7
Cat. No. B1633380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethylquinazoline-2,4(1H,3H)-dione
CAS2217-26-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C10H10N2O2/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
InChIKeyLPMHWRUMVIPIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylquinazoline-2,4(1H,3H)-dione (CAS 2217-26-7): A Strategic Quinazoline Scaffold for Medicinal Chemistry Procurement


3-Ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic small molecule (C10H10N2O2, MW: 190.2 g/mol) belonging to the quinazoline-2,4-dione class [1]. It serves as a versatile core scaffold in medicinal chemistry, noted for its presence in potent inhibitors of poly(ADP-ribose) glycohydrolase (PARG) and as a key synthetic intermediate for generating diverse bioactive ligands, including selective receptor antagonists and kinase inhibitors [2][3].

Why 3-Ethylquinazoline-2,4(1H,3H)-dione Cannot Be Casually Substituted: Physicochemical and Scaffold-Specific Evidence


Simple substitution of the N3-ethyl group on the quinazoline-2,4-dione core critically alters the molecule's drug-like properties and its utility as a synthetic intermediate. The ethyl substituent provides a calculated LogP (XLogP3) of 1.0 [1], a balanced lipophilicity that is fundamentally different from the more polar unsubstituted quinazoline-2,4-dione or more lipophilic N3-propyl and N3-phenyl analogs. This precise balance impacts solubility, permeability, and binding to hydrophobic enzyme pockets, as evidenced by structure-activity relationship (SAR) studies where the ethyl group was optimal for dual c-Met/VEGFR-2 kinase inhibition [2]. Furthermore, the 3-ethyl scaffold is specifically claimed as a core structure in PARG inhibitor patents, establishing it as a non-interchangeable, privileged starting point for lead optimization [3].

Head-to-Head Quantitative Evidence: Differentiating 3-Ethylquinazoline-2,4(1H,3H)-dione from Its Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison of N3-Substituted Quinazoline-2,4-diones

The 3-ethyl substituent provides a calculated LogP (XLogP3) of 1.0, placing its lipophilicity between the more polar unsubstituted quinazoline-2,4-dione (N3-H) and the more lipophilic N3-propyl analog. This property is a key determinant of passive membrane permeability and aqueous solubility, directly influencing bioavailability [1].

Medicinal Chemistry Drug Design ADME Prediction

Kinase Inhibition: Potency of 3-Ethyl-Derived Compounds in Dual c-Met/VEGFR-2 Assays

Derivatives built directly on the 3-ethylquinazoline-2,4(1H,3H)-dione scaffold demonstrated exceptional dual kinase inhibitory activity. Compound 4b achieved IC50 values of 0.052 µM against c-Met and 0.065 µM against VEGFR-2, representing a potency comparable to or exceeding the clinically relevant standard cabozantinib [1].

Cancer Therapeutics Tyrosine Kinase Inhibitors Enzyme Assays

Scaffold Utility in Generating Potent GPCR Antagonists: The CCR4 Antagonist RS-1154

The 3-ethylquinazoline-2,4(1H,3H)-dione core was directly utilized to synthesize the potent and selective CCR4 antagonist RS-1154. This compound achieved a functional IC50 of 5.5 nM against CCL17-induced T helper 2 cell migration [1].

Immunology Chemokine Receptors Antagonist Development

Supply Chain and Purity: Commercially Available 3-Ethylquinazoline-2,4(1H,3H)-dione for Research

Commercially, 3-ethylquinazoline-2,4(1H,3H)-dione is supplied as a research chemical with a minimum purity specification of 95%, as confirmed by vendor analysis. This contrasts with less readily available or custom-synthesized analogs, which can have variable purity and longer lead times .

Chemical Supply Research Material Quality Control

Optimal Application Scenarios for 3-Ethylquinazoline-2,4(1H,3H)-dione in Drug Discovery and Chemical Biology


Scaffold for Designing Orally Bioavailable Kinase Inhibitors

With its calculated LogP of 1.0 [1], the 3-ethylquinazoline-2,4(1H,3H)-dione scaffold is ideally suited for generating kinase inhibitor leads with favorable oral absorption profiles. As demonstrated by the dual c-Met/VEGFR-2 inhibitor program, derivatives built on this core achieved potent IC50 values (0.052-0.084 µM) and were predicted to have high oral bioavailability [2]. This scenario is most relevant when optimizing leads for chronic oral dosing in oncology.

Key Intermediate for Generating Selective GPCR Antagonists

The compound is a validated starting material for synthesizing potent, selective GPCR antagonists, as evidenced by the CCR4 antagonist RS-1154 which achieved a functional IC50 of 5.5 nM [3]. Researchers investigating chemokine receptors or other class A GPCRs can leverage this scaffold to rapidly generate tool compounds or lead series with high target affinity and selectivity.

Privileged Starting Point for PARG Inhibitor Development

The 3-ethylquinazoline-2,4(1H,3H)-dione core is claimed in patent literature as a critical scaffold for inhibiting poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in DNA repair pathways [4]. For projects focused on synthetic lethality or overcoming PARP inhibitor resistance in cancer, this specific substitution pattern provides an immediate, non-interchangeable entry into a distinct chemical space with demonstrated target engagement.

Quote Request

Request a Quote for 3-ethylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.